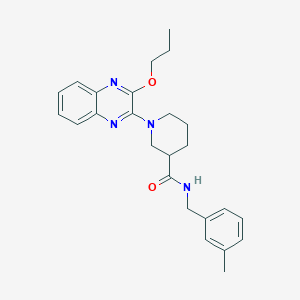![molecular formula C19H18ClN3O2 B11298891 N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide](/img/structure/B11298891.png)
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide: is a compound with the chemical formula C₁₇H₁₈ClNO₃S. It crystallizes in the monoclinic P2₁/c space group, with unit cell parameters: a = 15.040 Å, b = 9.151 Å, c = 13.868 Å, and β = 116.38° . The compound is synthesized as part of the production route for potent inhibitors of calmodulin.
Chemical Reactions Analysis
Types of Reactions:: The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. specific examples are not explicitly documented.
Common Reagents and Conditions:: Without precise information, we can only speculate on potential reagents and conditions. Common reagents for similar compounds include various organic and inorganic reagents, acids, bases, and catalysts.
Major Products:: The major products formed during reactions with N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methylbutanamide would depend on the specific reaction type. These could include derivatives, isomers, or functionalized analogs.
Scientific Research Applications
This compound’s applications span several fields:
Chemistry: It may serve as a building block for designing novel molecules.
Biology: Researchers might explore its interactions with biological targets.
Medicine: Investigating its potential as a drug candidate or modulator.
Industry: It could find use in materials science or chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains undisclosed. Further research is necessary to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
While specific comparisons are unavailable, we can highlight its uniqueness within the context of related compounds. Similar compounds include other sulfonamides, oxadiazoles, and phenyl derivatives.
Remember that this information is based on available data, and further studies may reveal additional insights
Properties
Molecular Formula |
C19H18ClN3O2 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-12(2)11-17(24)21-16-6-4-3-5-15(16)19-22-18(23-25-19)13-7-9-14(20)10-8-13/h3-10,12H,11H2,1-2H3,(H,21,24) |
InChI Key |
VRDRJNPFCOQQTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11298818.png)
![2-(2,3-dimethylphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11298826.png)
![Methyl {[2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate](/img/structure/B11298834.png)

![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B11298837.png)

![N-(2-chlorobenzyl)-N-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11298852.png)
![N-(2-methoxyphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11298853.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11298854.png)
![N-(4-methoxyphenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11298871.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11298878.png)
![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11298881.png)
![6-(3,5-dimethylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11298897.png)
![N-(2,4-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11298898.png)
